

(Methyleneamino)acetonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Methyleneamino)acetonitrile

Cat. No.: B091335

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An In-Depth Technical Guide to **(Methyleneamino)acetonitrile**: Structure, Synthesis, and Scientific Applications

Executive Summary

(Methyleneamino)acetonitrile, a bifunctional organic molecule, serves as a pivotal intermediate in synthetic chemistry. Characterized by the presence of both a nitrile and an imine functional group, it exhibits a unique reactivity profile that makes it a valuable building block for the synthesis of more complex nitrogen-containing compounds. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, established synthetic protocols, spectroscopic signature, and applications, with a particular focus on its relevance to researchers and professionals in drug development and chemical synthesis. All protocols and data are presented with an emphasis on scientific integrity and reproducibility.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research.

(Methyleneamino)acetonitrile is known by several names, which can be a source of confusion. The standardized IUPAC name is 2-(methylideneamino)acetonitrile^[1].

Key Identifiers and Structural Information

For precise documentation and database retrieval, the following identifiers are critical.

Identifier	Value	Source
IUPAC Name	2-(methylideneamino)acetonitrile	PubChem[1]
CAS Number	109-82-0	Spectrum Chemical[1]
Molecular Formula	C ₃ H ₄ N ₂	PubChem[1]
Molecular Weight	68.08 g/mol	TCI America
SMILES	C=NCC#N	PubChem[1]
InChIKey	GFZMFCVDDFHSJK-UHFFFAOYSA-N	ChemicalBook[2]

Common Synonyms

In literature and commercial catalogs, this compound may be listed under various synonyms. Awareness of these alternatives is essential for exhaustive literature searches.

- N-Methyleneglycinonitrile
- Methyleneglycinonitrile
- Methyleniminoacetonitrile
- α-Hydroformamine Cyanide
- MAAN

Chemical Structure

(Methyleneamino)acetonitrile is an achiral molecule featuring a planar imine connected to a cyanomethyl group. The linear nitrile moiety and the sp² hybridized imine carbon are key structural features that dictate its reactivity.

Caption: 2D structure of 2-(methylideneamino)acetonitrile.

Physicochemical Properties

Understanding the physical properties of a reagent is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Appearance	White to almost white powder or crystalline solid	TCI America, CymitQuimica
Melting Point	128.0 to 131.0 °C	TCI America
Solubility	Soluble in polar organic solvents and hot methanol; slightly soluble in benzene	Spectrum Chemical, CymitQuimica
Purity (Typical)	>98.0%	TCI America

Synthesis and Mechanistic Insights

The synthesis of **(methYLENEamino)acetonitrile** is well-established and is conceptually related to the Strecker synthesis of amino acids. The most common and reliable method involves the reaction of formaldehyde with a source of ammonia and cyanide.

Synthetic Rationale

The causality of this synthesis lies in the sequential formation of an imine followed by nucleophilic addition of cyanide. Formaldehyde and an ammonium salt (e.g., NH_4Cl) are believed to first form an aminomethanol intermediate, which dehydrates to form methylenimine (methanimine). This highly reactive imine is then trapped in situ by the cyanide anion (from NaCN or KCN) to yield the final product. The addition of a weak acid, like acetic acid, is often used to buffer the reaction and facilitate the dehydration step while avoiding significant HCN gas evolution.

Detailed Experimental Protocol

The following protocol is adapted from a robust procedure published in Organic Syntheses. This self-validating system provides a reliable method for obtaining high-purity material.

Materials:

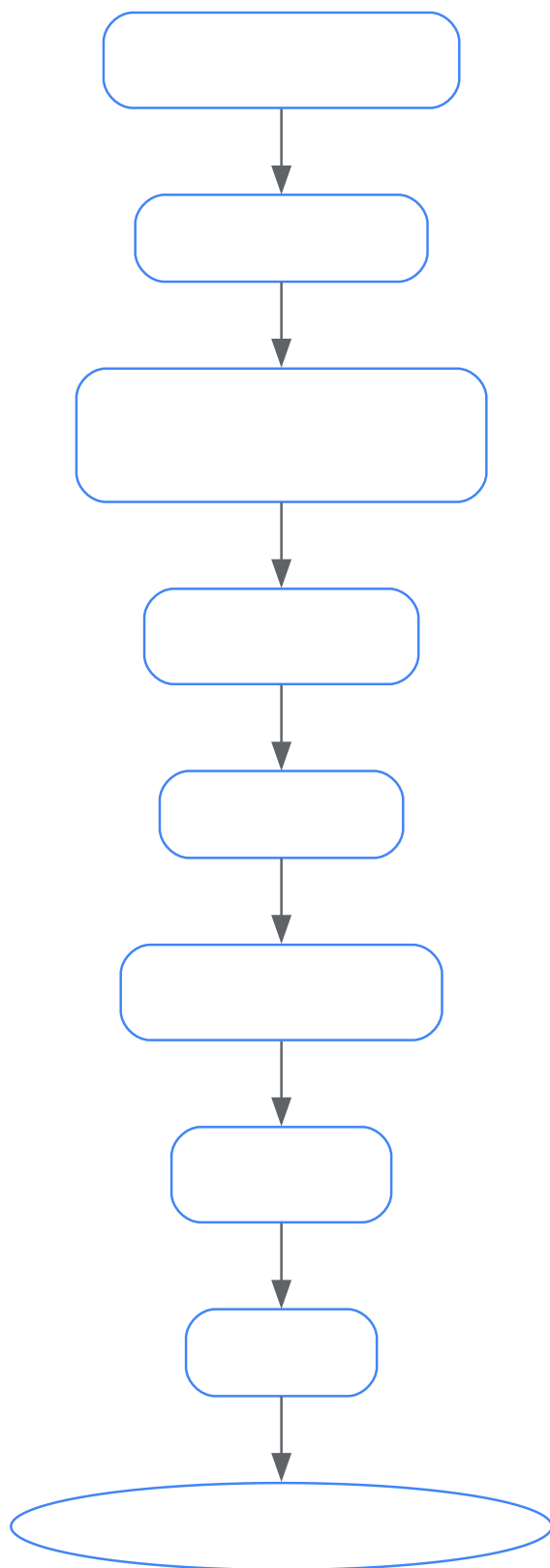
- Formaldehyde (technical solution, e.g., 37 wt. %)
- Ammonium chloride (NH_4Cl)
- Sodium cyanide (NaCN)
- Glacial acetic acid
- Water (deionized)
- Ice or solid carbon dioxide

Procedure:

- In a suitably sized reaction vessel equipped with a mechanical stirrer and a thermometer, combine 1.5 L (18.9 moles) of technical formaldehyde and 540 g (10 moles) of ammonium chloride.
- Cool the mixture to 0°C using an external ice bath or by adding crushed ice/solid CO_2 directly. Maintain this temperature throughout the subsequent addition steps.
- Prepare a solution of 490 g (9.8 moles) of sodium cyanide in 850 mL of water.
- Begin vigorous stirring of the formaldehyde/ammonium chloride mixture. Slowly add the sodium cyanide solution via a dropping funnel over a period of at least six hours, ensuring the reaction temperature does not exceed 0°C .
- Concurrently, and from a separate dropping funnel, add 600 g (10 moles) of glacial acetic acid at a rate that completes the addition at the same time as the cyanide solution.
- The product, **(methyleamino)acetonitrile**, will begin to precipitate as a white solid during the addition.
- After the additions are complete, continue stirring the mixture at 0°C for an additional 1.5 hours.
- Filter the resulting precipitate using suction filtration.

- Transfer the filter cake to a beaker and triturate (stir vigorously) with 1.5 L of cold water to wash away inorganic salts.
- Filter the product again, wash with an additional 500 mL of cold water, and dry thoroughly. The expected yield is 410–475 g (61–71%).

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **(Methyleneamino)acetonitrile**.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data provides the characteristic spectroscopic fingerprint for **(methyleneamino)acetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Nucleus	Chemical Shift (δ) in DMSO-d ₆	Assignment	Source
¹ H	~3.81 ppm	Imine CH ₂	ChemicalBook[2]
¹ H	~3.54 ppm	Acetonitrile CH ₂	ChemicalBook[2]
¹³ C	Data available	Imine CH ₂	SpectraBase[3]
¹³ C	Data available	Acetonitrile CH ₂	SpectraBase[3]
¹³ C	Data available	Nitrile CN	SpectraBase[3]

Note: Specific ¹³C NMR chemical shift values were not available in the cited literature, but spectral data has been collected and is available in databases such as SpectraBase.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired from a KBr wafer sample.[1]

Expected Characteristic Absorptions:

- **C≡N Stretch:** A sharp, intense absorption is expected in the range of 2240-2260 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.
- **C=N Stretch:** A medium to strong absorption is expected around 1640-1690 cm⁻¹ for the imine double bond.

- C-H Stretch: Absorptions corresponding to sp^2 (from $=CH_2$) and sp^3 (from $-CH_2-$) C-H bonds are expected just above and below 3000 cm^{-1} , respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

- Molecular Ion (M^+): Under electron ionization (EI), the molecular ion peak is expected at an m/z of 68, corresponding to the molecular weight of $C_3H_4N_2$.
- Fragmentation: Key fragmentation pathways would likely involve the loss of HCN (m/z 27) from the molecular ion, leading to a fragment at m/z 41.

Reactivity and Applications in Drug Development

The synthetic utility of **(methyleneamino)acetonitrile** stems from the orthogonal reactivity of its two functional groups.

- Nitrile Group: The nitrile can undergo hydrolysis to form carboxylic acids or amides, reduction to form primary amines, or act as a nucleophile in certain reactions. Its strong electron-withdrawing nature also acidifies the adjacent methylene protons.
- Imine Group: The imine is susceptible to hydrolysis back to an amine and formaldehyde, especially under acidic conditions. It can also be reduced to a secondary amine or act as an electrophile, reacting with various nucleophiles at the carbon atom.

This dual functionality makes it a valuable precursor for synthesizing heterocyclic compounds, unnatural amino acids, and other complex nitrogen-containing scaffolds that are of significant interest in pharmaceutical and agrochemical research.^[3]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable.

(Methyleneamino)acetonitrile is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).

Hazard Class	GHS Statement	Source(s)
Acute Toxicity (Oral)	H302: Harmful if swallowed	PubChem[1], TCI America
Acute Toxicity (Dermal)	H312: Harmful in contact with skin	PubChem[1], TCI America
Acute Toxicity (Inhalation)	H332: Harmful if inhaled	PubChem[1], TCI America
Skin Irritation	H315: Causes skin irritation	PubChem[1]
Eye Irritation	H319: Causes serious eye irritation	PubChem[1]
Respiratory Irritation	H335: May cause respiratory irritation	PubChem[1]

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
- Personal Protective Equipment:
 - Gloves: Wear chemically resistant gloves (e.g., nitrile).
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Clothing: Wear a lab coat and closed-toe shoes.
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid breathing dust.

Storage and Disposal

- **Storage:** Store in a cool, dark, and well-ventilated place. Keep the container tightly closed and store locked up. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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References

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- To cite this document: BenchChem. [(Methyleneamino)acetonitrile chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091335#methyleneamino-acetonitrile-chemical-structure-and-iupac-name]

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